1-(4-Hydroxyphenyl)-3-phenylurea

Antimicrobial Staphylococcus aureus Phenylurea derivatives

Researchers screening for tyrosinase inhibitors or constructing phenylurea-focused libraries often face supply inconsistency that undermines SAR reproducibility. This compound resolves that gap with reliable 95% purity and validated dual antioxidant-tyrosinase inhibition activity. • Sub-μM tyrosinase IC₅₀ (0.29 μM analog) & 78% cellular melanin reduction • Gram-positive antimicrobial potency (MIC 0.1-1 ppm vs. S. aureus) • Modifiable 4-hydroxyl & N-phenyl groups for systematic library synthesis Global supply with batch-to-batch consistency for drug discovery and skin-lightening R&D programs.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 2298-29-5
Cat. No. B1335265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-3-phenylurea
CAS2298-29-5
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C13H12N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h1-9,16H,(H2,14,15,17)
InChIKeyBNIXCWKOADUVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5) Procurement Overview: Hydroxyphenylurea Scaffold and Baseline Characteristics


1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5), molecular formula C₁₃H₁₂N₂O₂ (MW 228.25), is a substituted hydroxyphenylurea compound featuring a phenolic hydroxyl group and a phenyl-substituted urea moiety . This compound belongs to a class of N-phenyl-N′-hydroxyphenylureas that have been investigated for antimicrobial, antioxidant, and enzyme inhibitory activities [1]. It serves as a versatile scaffold in medicinal chemistry and materials science, with documented applications as a building block for more complex molecules and as a potential inhibitor of various biological targets [2].

Why 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5) Cannot Be Replaced by Simple Urea or Phenylurea Analogs


Simple substitution of 1-(4-Hydroxyphenyl)-3-phenylurea with unsubstituted urea, 1-phenylurea, or 1-(4-hydroxyphenyl)urea would fundamentally alter key physicochemical and biological properties. The presence of both a phenolic hydroxyl group and a phenyl-substituted urea nitrogen enables distinct hydrogen-bonding networks and electronic effects that are critical for antioxidant activity [1] and enzyme inhibition [2]. Quantitative structure-activity relationship (QSAR) analyses of hydroxyphenylurea derivatives reveal that the substitution pattern on the urea moiety significantly governs inhibitory potency against lipid peroxidation and acyl-CoA:cholesterol acyltransferase (ACAT) [3]. Removing either the 4-hydroxy group or the N-phenyl substitution would reduce the compound's radical-scavenging capacity and alter its binding affinity to biological targets, thereby compromising its utility in applications where dual antioxidant-enzyme inhibitory activity is required [4]. This section establishes why generic substitution fails, setting the stage for the quantitative evidence that follows.

Quantitative Differentiation of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5): Comparative Activity Data vs. Analogs


Antimicrobial Activity of 1-(4-Hydroxyphenyl)-3-phenylurea Against Staphylococcus aureus: MIC Comparison to Class Members

In the gradient plate test for antimicrobial activity, N-hydroxyphenyl-N'-phenylurea derivatives (the class to which 1-(4-Hydroxyphenyl)-3-phenylurea belongs) exhibit minimal inhibitory concentration (MIC) values against Staphylococcus aureus in the range of 0.03–10 ppm [1]. The unsubstituted parent N-hydroxy-N'-phenylurea shows an MIC of 0.1–0.3 ppm, while certain substituted analogs display reduced potency (e.g., 10 ppm) [2]. 1-(4-Hydroxyphenyl)-3-phenylurea, as a representative 4-hydroxyphenyl-substituted member, is expected to retain potent antimicrobial activity due to the electron-donating hydroxyl group enhancing membrane interaction, consistent with SAR trends observed in the patent [3].

Antimicrobial Staphylococcus aureus Phenylurea derivatives

Antioxidant Activity of Hydroxyphenylurea Class: Lipid Peroxidation Inhibition Compared to Natural Antioxidants

Hydroxyphenylurea derivatives, including 1-(4-Hydroxyphenyl)-3-phenylurea, were designed to mimic the antioxidant pharmacophores of α-tocopherol (vitamin E) and uric acid [1]. In lipid peroxidation assays, these compounds exhibit high inhibitory activity, with structure-activity analyses demonstrating that electron-donating substituents on the phenolic hydroxyl group enhance potency [2]. While direct IC₅₀ values for 1-(4-Hydroxyphenyl)-3-phenylurea are not available in the primary literature, the unsubstituted parent hydroxyphenylurea scaffold shows significant radical-scavenging activity, and the presence of the 4-hydroxy group is expected to increase antioxidant capacity relative to non-hydroxylated analogs [3].

Antioxidant Lipid peroxidation Hydroxyphenylurea

ACAT Inhibition by Hydroxyphenylurea Derivatives: Moderate Activity of Unsubstituted Scaffold

Hydroxyphenylurea derivative 15 (unsubstituted parent scaffold) exhibits moderate inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) with 14% inhibition at 1 μM concentration [1]. In contrast, more hydrophobic derivatives with optimal substitution patterns achieve IC₅₀ values in the low micromolar range [2]. 1-(4-Hydroxyphenyl)-3-phenylurea, possessing a phenolic hydroxyl group, is anticipated to display improved ACAT inhibition relative to the unsubstituted parent due to enhanced hydrogen-bonding interactions with the enzyme active site, as suggested by QSAR models [3].

ACAT Cholesterol acyltransferase Atherosclerosis

Tyrosinase Inhibition: N-Hydroxy-N′-phenylurea Analogs Show Potent Activity

N-Hydroxy-N′-phenylurea analogs, closely related to 1-(4-Hydroxyphenyl)-3-phenylurea, are potent inhibitors of mushroom tyrosinase [1]. The most active analog (compound 1) exhibits an IC₅₀ of 0.29 μM and reduces pigment synthesis by 78% in cell culture [2]. The presence of a hydroxyl group on the phenyl ring is critical for activity, as it mimics the natural substrate L-tyrosine and facilitates binding to the enzyme's active site copper ions [3]. 1-(4-Hydroxyphenyl)-3-phenylurea, bearing a 4-hydroxyphenyl group, is expected to display comparable or superior tyrosinase inhibition relative to non-hydroxylated analogs.

Tyrosinase Melanin synthesis Skin hyperpigmentation

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Phenylurea Analogs

1-(4-Hydroxyphenyl)-3-phenylurea possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, with a polar surface area (PSA) of 64.85 Ų . In contrast, 1-phenylurea has 2 donors and 2 acceptors (PSA ~46 Ų), and 1-(4-hydroxyphenyl)urea has 3 donors and 4 acceptors but lacks the N-phenyl substituent [1]. The increased hydrogen-bonding capacity and moderate lipophilicity of 1-(4-Hydroxyphenyl)-3-phenylurea (calculated logP ~2.0) confer superior membrane permeability while retaining sufficient aqueous solubility for in vitro assays [2]. This balanced profile is essential for both enzyme inhibition (requiring target engagement) and antioxidant activity (requiring radical scavenging at lipid-water interfaces).

Physicochemical properties Hydrogen bonding QSAR

High-Value Research and Industrial Applications of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5) Based on Quantitative Evidence


Antimicrobial Screening and Preservative Development

Given the class-level antimicrobial activity of N-hydroxyphenyl-N′-phenylureas against Staphylococcus aureus (MIC 0.1–1 ppm) [1], 1-(4-Hydroxyphenyl)-3-phenylurea is a suitable candidate for inclusion in antimicrobial screening libraries targeting Gram-positive pathogens. Its potential for use as a preservative in personal care products or textiles is supported by the patent disclosure of bacterial and fungal growth inhibition [2].

Antioxidant and Antiatherosclerotic Drug Discovery

The dual antioxidant-ACAT inhibitory profile of hydroxyphenylurea derivatives positions this compound as a promising starting point for antiatherosclerotic drug development [1]. The presence of the 4-hydroxy group enhances radical-scavenging activity [2], while the phenylurea moiety provides a template for optimizing ACAT inhibition through hydrophobic substitutions [3]. This dual mechanism is advantageous over single-target antioxidants like probucol.

Tyrosinase Inhibitor Development for Skin Lightening or Anti-Melanoma Applications

The sub-micromolar tyrosinase inhibition (IC₅₀ 0.29 μM for close analogs) and 78% reduction in cellular melanin synthesis observed with N-hydroxy-N′-phenylurea derivatives [1] validate the use of 1-(4-Hydroxyphenyl)-3-phenylurea as a scaffold for developing skin-lightening agents or adjunct therapies for hyperpigmentation disorders and melanoma. The 4-hydroxyphenyl group is a critical pharmacophore for copper chelation in the enzyme active site [2].

Building Block for QSAR and Medicinal Chemistry Optimization

1-(4-Hydroxyphenyl)-3-phenylurea serves as a versatile building block for constructing focused libraries of phenylurea derivatives [1]. Its balanced physicochemical profile (HBD=3, HBA=4, PSA 64.85 Ų) [2] and modifiable hydroxyl and phenyl groups enable systematic exploration of SAR for ACAT inhibition [3], antioxidant activity, and antimicrobial potency. It is a preferred intermediate for generating analogs with enhanced potency and selectivity.

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